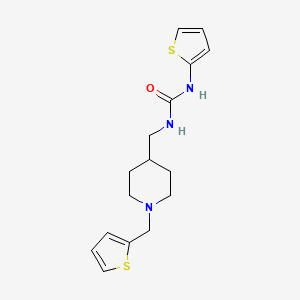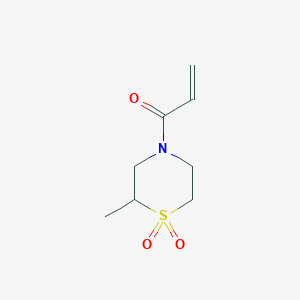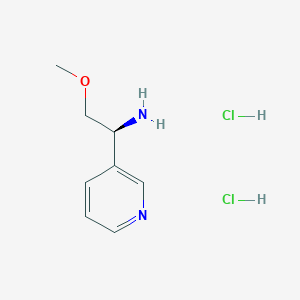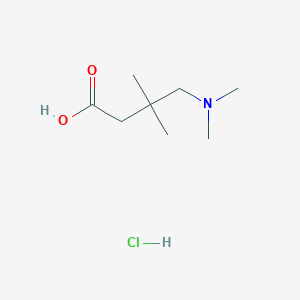
1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophen-2-yl)-3-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)urea, commonly known as TPU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. TPU is a urea derivative that has been found to possess a range of biological activities, including antitumor, anti-inflammatory, and antiviral properties. In
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Acetylcholinesterase Inhibitors : Urea and thiourea derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, a target for Alzheimer's disease treatment. These studies aimed at optimizing structural features to enhance inhibitory activity, demonstrating the critical role of molecular flexibility and substitution patterns for achieving high potency (Vidaluc et al., 1995).
Corrosion Inhibition : Mannich bases derived from urea have been shown to effectively inhibit the corrosion of mild steel in acidic conditions, highlighting the application of these compounds in industrial materials protection. The study elaborates on how the molecular structure of these inhibitors correlates with their efficiency, providing insights into the design of effective corrosion inhibitors (Jeeva et al., 2015).
Soluble Epoxide Hydrolase Inhibitors : Research into 1,3-disubstituted ureas has identified compounds with significant inhibitory activity against human and murine soluble epoxide hydrolase, an enzyme implicated in inflammatory and pain processes. These findings contribute to the development of new therapeutic agents for inflammation and pain management (Rose et al., 2010).
Biochemical Applications
- Antimicrobial and Anti-Proliferative Activities : Synthesis and evaluation of urea and thiourea derivatives have led to compounds with notable antimicrobial activities against a range of bacteria and fungi, as well as anti-proliferative effects against tumor cell lines. These studies underscore the potential of urea derivatives in developing new antimicrobial and anticancer agents (Al-Mutairi et al., 2019).
Materials Science Applications
- Hydrogel Formation : Urea derivatives have been found to form hydrogels in the presence of specific acids, with the gel's physical properties being tunable by the anion's identity. This property is of interest for designing materials with specific rheological characteristics for various applications, including drug delivery systems (Lloyd & Steed, 2011).
Propriétés
IUPAC Name |
1-thiophen-2-yl-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS2/c20-16(18-15-4-2-10-22-15)17-11-13-5-7-19(8-6-13)12-14-3-1-9-21-14/h1-4,9-10,13H,5-8,11-12H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSNNUBVRWKZQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CS2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2828227.png)

![4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2828231.png)



![1-((1R,5S)-8-((2,4-dichloro-5-methylphenyl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2828238.png)
![3-[(2,5-dimethylbenzyl)sulfanyl]-4-methyl-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2828239.png)
![N-(furan-2-ylmethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2828240.png)
![6-(thiophen-2-ylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2828242.png)

![N-(1-Cyano-2,2-dimethylpropyl)-2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B2828247.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)picolinamide](/img/structure/B2828249.png)
![4-[(2-chloro-1,3-thiazol-5-yl)methoxy]-N'-hydroxybenzenecarboximidamide](/img/structure/B2828250.png)